
6-Methylthioguanine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylthioguanine-d3 is a deuterium-labeled analog of 6-Methylthioguanine, a compound known for its immunosuppressive and anticancer properties. The molecular formula of this compound is C6H6N5S, and it has a molecular weight of 180.21034 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylthioguanine-d3 involves the incorporation of deuterium atoms into the 6-Methylthioguanine molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. The production process is carefully controlled to ensure consistency and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
6-Methylthioguanine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
6-Methylthioguanine-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a stable isotope-labeled compound for tracing and studying chemical reactions.
Biology: Employed in studies of DNA and RNA interactions, as well as in the investigation of cellular processes involving thiopurines.
Medicine: Utilized in research on anticancer and immunosuppressive therapies, particularly in understanding the mechanisms of action and metabolism of thiopurines.
Industry: Applied in the development of new pharmaceuticals and in the quality control of existing drugs.
Mecanismo De Acción
The mechanism of action of 6-Methylthioguanine-d3 involves its incorporation into DNA and RNA, where it can interfere with nucleic acid synthesis and function. This can lead to the inhibition of cell proliferation and induction of cell death, making it effective as an anticancer agent. The compound also affects various molecular targets and pathways, including the inhibition of purine synthesis and the induction of DNA damage .
Comparación Con Compuestos Similares
6-Methylthioguanine-d3 is similar to other thiopurines, such as 6-Thioguanine and 6-Mercaptopurine. its deuterium labeling provides unique advantages in research applications, such as improved stability and the ability to trace metabolic pathways more accurately. Other similar compounds include:
6-Thioguanine: Known for its anticancer and immunosuppressive properties.
6-Mercaptopurine: Used in the treatment of leukemia and autoimmune diseases.
Azathioprine: An immunosuppressive drug used in organ transplantation and autoimmune diseases.
These compounds share similar mechanisms of action but differ in their specific applications and properties.
Propiedades
Número CAS |
1346601-96-4 |
|---|---|
Fórmula molecular |
C6H7N5S |
Peso molecular |
184.235 |
Nombre IUPAC |
6-(trideuteriomethylsulfanyl)-7H-purin-2-amine |
InChI |
InChI=1S/C6H7N5S/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11)/i1D3 |
Clave InChI |
YEGKYFQLKYGHAR-FIBGUPNXSA-N |
SMILES |
CSC1=NC(=NC2=C1NC=N2)N |
Sinónimos |
6-[(Methyl-d3)thio]-1H-purin-2-amine; 2-Amino-6-(methyl-d3)mercaptopurine; NSC 29420-d3; 2-Amino-6-(methyl-d3)thiopurine; S-(Methyl-d3)-6-thioguanine; S6-(Methyl-d3)-6-thioguanine; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


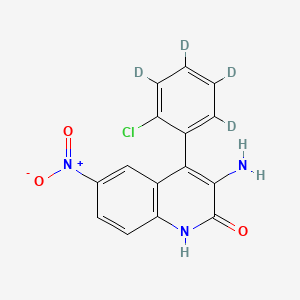
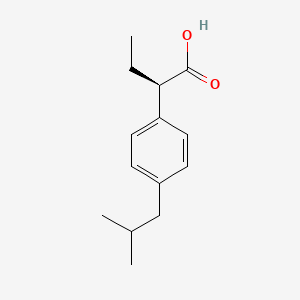
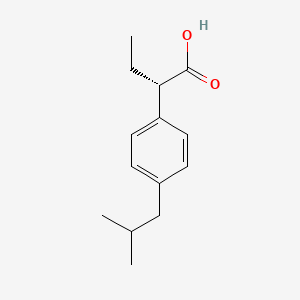
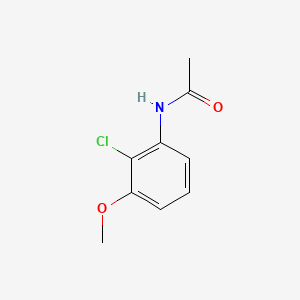
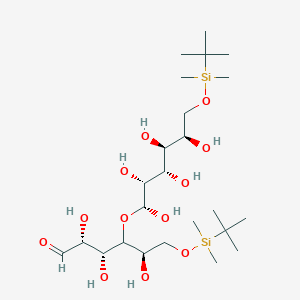
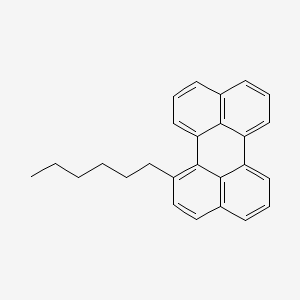
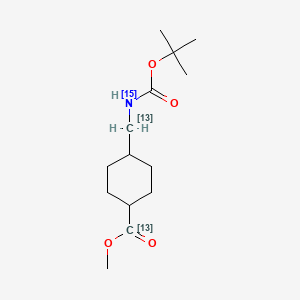
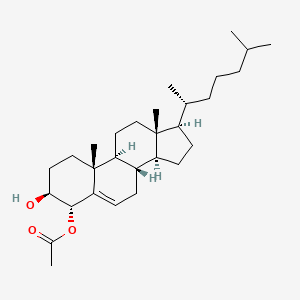
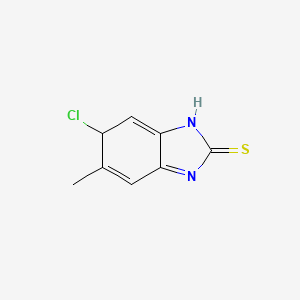
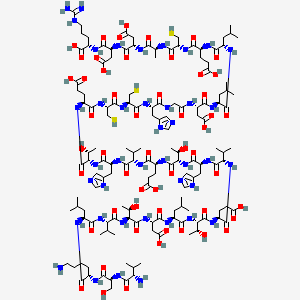
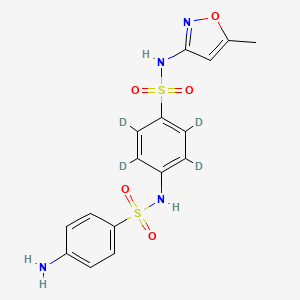
![ethyl 10-[[2-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-5-oxo-2H-furan-4-yl]oxy-hydroxyphosphoryl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate](/img/structure/B585534.png)
